2-(1H-imidazol-2-yl)pyrazine chemical structure and properties
2-(1H-imidazol-2-yl)pyrazine chemical structure and properties
An In-depth Technical Guide to 2-(1H-imidazol-2-yl)pyrazine for Researchers and Drug Development Professionals
Abstract
The confluence of pyrazine and imidazole rings into a single molecular entity, 2-(1H-imidazol-2-yl)pyrazine, presents a scaffold of significant interest for contemporary chemical research. This molecule serves as a critical building block in medicinal chemistry and a versatile ligand in materials science. The pyrazine ring, a core component of several FDA-approved drugs, imparts a unique electronic profile and metabolic stability, while the imidazole moiety offers crucial hydrogen bonding capabilities and coordination sites.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis strategies, and potential applications of 2-(1H-imidazol-2-yl)pyrazine. By synthesizing data from analogous structures and established chemical principles, this document aims to equip researchers, medicinal chemists, and material scientists with the foundational knowledge required to explore and exploit the potential of this valuable heterocyclic compound.
Molecular Structure and Physicochemical Properties
The unique arrangement of nitrogen atoms in 2-(1H-imidazol-2-yl)pyrazine governs its chemical behavior, including its basicity, solubility, and capacity for intermolecular interactions. Understanding these foundational properties is paramount for its application in drug design and materials engineering.
Chemical Identity
The fundamental identifiers for 2-(1H-imidazol-2-yl)pyrazine are summarized in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 119165-68-3 | [2][3][4] |
| Molecular Formula | C₇H₆N₄ | |
| Molecular Weight | 146.15 g/mol | [4] |
| IUPAC Name | 2-(1H-imidazol-2-yl)pyrazine | |
| Synonyms | 2-(2-Pyrazinyl)-1H-imidazole |
Structural Representation
The molecule consists of a pyrazine ring linked at the 2-position to the 2-position of an imidazole ring. This linkage creates a planar, aromatic system with four nitrogen atoms, two of which are pyridine-like (in the pyrazine ring) and two are within the imidazole ring (one pyrrole-like, one pyridine-like).
Caption: Chemical structure of 2-(1H-imidazol-2-yl)pyrazine.
Physicochemical Properties
Direct experimental data for 2-(1H-imidazol-2-yl)pyrazine is scarce. The properties below are a combination of available data from suppliers and estimations based on the constituent heterocycles, pyrazine and imidazole.
| Property | Predicted/Inferred Value | Rationale/Comments |
| pKa (most basic) | ~5-6 | The pyridine-like nitrogen of the imidazole ring (pKa of imidazole is ~7.0) is expected to be the most basic site.[5] Basicity is likely reduced by the electron-withdrawing effect of the adjacent pyrazine ring. The pyrazine nitrogens are significantly less basic (pKa of protonated pyrazine is 0.6).[5] |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF). | This is inferred from the properties of the analogous compound 2-(1H-imidazol-2-yl)pyridine.[6] The planar, aromatic structure suggests good solubility in solvents capable of π-stacking and hydrogen bond acceptance. |
| Appearance | White to off-white solid. | Based on typical appearance of similar heterocyclic compounds.[6] |
| Hydrogen Bond Donor | 1 (Imidazole N-H) | The N-H group on the imidazole ring can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor | 3 (Pyrazine N, Imidazole N) | The two pyrazine nitrogens and the non-protonated imidazole nitrogen can act as hydrogen bond acceptors. |
Synthesis and Characterization
Proposed Synthesis Pathway: Stille or Suzuki Coupling
A common and effective strategy for coupling two heterocyclic rings is through palladium-catalyzed cross-coupling reactions. This approach offers high yields and functional group tolerance. The key would be the synthesis of a halogenated pyrazine and an organometallic imidazole derivative (or vice versa).
Caption: Proposed Stille coupling workflow for synthesis.
Representative Experimental Protocol (Hypothetical)
This protocol is a representative example based on established Stille coupling procedures and should be optimized for safety and yield.
Step 1: Synthesis of 2-(Tributylstannyl)pyrazine
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To a solution of 2-chloropyrazine (1.0 eq) in anhydrous dioxane, add hexabutylditin (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
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Degas the mixture with argon for 15 minutes.
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Heat the reaction mixture to reflux (approx. 100-110 °C) under an argon atmosphere for 12-18 hours, monitoring by TLC or GC-MS.
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Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
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Purify the crude residue by vacuum distillation or column chromatography to yield 2-(tributylstannyl)pyrazine.
Step 2: Coupling to form 2-(1H-imidazol-2-yl)pyrazine
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Combine 2-(tributylstannyl)pyrazine (1.0 eq), 2-bromo-1H-imidazole (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous toluene.
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Degas the mixture with argon for 15 minutes.
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Heat the reaction to reflux (approx. 110 °C) under argon for 24 hours, monitoring for product formation.
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Cool the reaction, dilute with ethyl acetate, and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the final product by column chromatography on silica gel to yield 2-(1H-imidazol-2-yl)pyrazine.
Predicted Spectroscopic Characterization
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¹H NMR: The spectrum is expected to show distinct signals for the three protons on the pyrazine ring and the two protons on the imidazole ring. The imidazole N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The pyrazine protons will appear as multiplets in the aromatic region (8.5-9.5 ppm), and the imidazole C-H protons will be singlets or doublets around 7.0-8.0 ppm.
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¹³C NMR: A total of 7 carbon signals are expected in the aromatic region (approx. 115-155 ppm).
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IR Spectroscopy: Characteristic peaks would include N-H stretching (broad, ~3100-3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), and C=N/C=C ring stretching vibrations (1400-1600 cm⁻¹).
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Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z = 146. Key fragmentation patterns would likely involve the cleavage of the bond between the two heterocyclic rings.
Potential Applications in Drug Discovery and Materials Science
The true value of 2-(1H-imidazol-2-yl)pyrazine lies in its potential as a scaffold for creating more complex molecules with tailored functions.
Medicinal Chemistry and Drug Development
The pyrazine-imidazole core is a "privileged scaffold" in medicinal chemistry. Pyrazine derivatives are noted for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[7][8] The fused imidazo[1,2-a]pyrazine system, structurally related to our target molecule, has been the focus of intense research.
Case Study: Imidazo[1,2-a]pyrazines as Gαq/11 Inhibitors
Uveal melanoma (UM) is a deadly cancer often driven by mutations in GNAQ and GNA11 genes, leading to constitutive activation of the Gαq/11 signaling pathway.[9] Researchers have successfully designed and synthesized derivatives of the imidazo[1,2-a]pyrazine scaffold that act as potent and selective inhibitors of Gαq/11.[9] These compounds bind directly to Gαq, preventing its activation and subsequently inhibiting downstream pro-proliferative signals like the ERK and YAP pathways.[9] 2-(1H-imidazol-2-yl)pyrazine represents an ideal starting point or fragment for designing novel inhibitors targeting this pathway.
Caption: The Gαq/11 signaling pathway inhibited by imidazo[1,2-a]pyrazine derivatives.
Coordination Chemistry and Materials Science
The multiple nitrogen atoms in 2-(1H-imidazol-2-yl)pyrazine make it an excellent candidate for use as a bidentate or bridging ligand in coordination chemistry. Similar to the well-studied 2,2'-bipyridine or 2-(1H-imidazol-2-yl)pyridine, it can chelate metal ions to form stable metal complexes.[6] These complexes could have applications in:
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Catalysis: Forming active sites for organic transformations.
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Luminescent Materials: Creating phosphorescent materials for OLEDs or sensors.
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Metal-Organic Frameworks (MOFs): Acting as an organic linker to construct porous materials for gas storage or separation.
Conclusion and Future Outlook
2-(1H-imidazol-2-yl)pyrazine is a heterocyclic compound with substantial, largely untapped potential. While direct experimental data remains limited, its structural components—pyrazine and imidazole—are well-established pharmacophores and versatile chemical motifs. The logical pathways to its synthesis and the demonstrated success of closely related scaffolds, particularly in the realm of kinase and G-protein inhibition, underscore its value as a high-potential building block.
Future research should focus on developing and publishing a validated, scalable synthesis for this compound. Comprehensive characterization of its physicochemical properties and an exploration of its coordination chemistry are warranted. For medicinal chemists, this molecule represents a prime starting point for fragment-based drug design and the creation of novel compound libraries targeting a range of diseases, from cancer to infectious agents. The continued exploration of such fundamental heterocyclic scaffolds is essential for the advancement of both pharmaceutical and materials sciences.
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